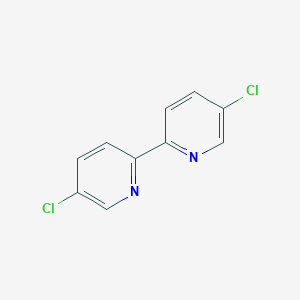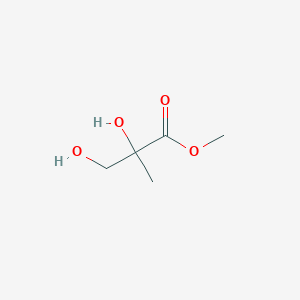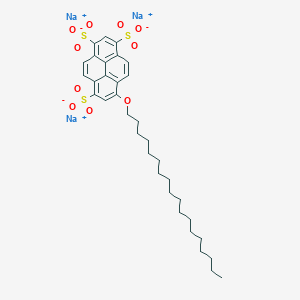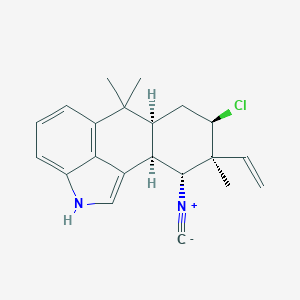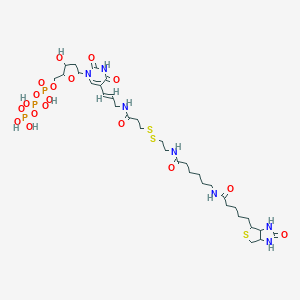
Bio-19-SS-dutp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bio-19-SS-dUTP is a modified nucleotide analog that has been widely used in scientific research. It is commonly used as a substrate in various enzymatic reactions, including DNA polymerases, reverse transcriptases, and RNA polymerases. The modified nucleotide has a disulfide bond that can be cleaved under reducing conditions, making it useful for labeling and detection purposes.
Mechanism of Action
The mechanism of action of Bio-19-SS-dUTP involves its incorporation into DNA or RNA during synthesis. The modified nucleotide can be recognized and incorporated by various enzymes, including DNA polymerases, reverse transcriptases, and RNA polymerases. The disulfide bond can be cleaved under reducing conditions, releasing a label for detection.
Biochemical and Physiological Effects:
Bio-19-SS-dUTP has minimal biochemical and physiological effects on cells. The modified nucleotide is not toxic to cells and does not affect cell growth or viability. However, it can affect the fidelity of DNA synthesis, leading to errors in DNA replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of Bio-19-SS-dUTP is its versatility in labeling and detecting DNA and RNA molecules. It can be used in a variety of applications, including DNA sequencing, gene expression analysis, and DNA labeling. The disulfide bond can be cleaved under reducing conditions, making it useful for detection purposes. However, the modified nucleotide can affect the fidelity of DNA synthesis, leading to errors in DNA replication.
Future Directions
There are several future directions for the use of Bio-19-SS-dUTP in scientific research. One potential application is in the development of new DNA sequencing technologies. The modified nucleotide can be used to label DNA molecules, which can then be sequenced using nanopore sequencing or other advanced sequencing methods. Another potential application is in the development of new gene expression analysis methods. The modified nucleotide can be used to label RNA molecules, which can then be analyzed using high-throughput sequencing or other methods. Overall, Bio-19-SS-dUTP has significant potential for use in a variety of scientific research applications.
Synthesis Methods
The synthesis of Bio-19-SS-dUTP involves the modification of the natural nucleotide, deoxyuridine triphosphate (dUTP). The modification involves adding a disulfide bond to the uracil base of dUTP. The modified nucleotide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Scientific Research Applications
Bio-19-SS-dUTP has been widely used in various scientific research applications, including DNA sequencing, gene expression analysis, and DNA labeling. The modified nucleotide is particularly useful in labeling and detecting DNA and RNA molecules. It can be incorporated into DNA or RNA during synthesis, and the disulfide bond can be cleaved to release a fluorescent or biotin label for detection.
properties
CAS RN |
104142-46-3 |
|---|---|
Product Name |
Bio-19-SS-dutp |
Molecular Formula |
C33H54N7O18P3S3 |
Molecular Weight |
1025.9 g/mol |
IUPAC Name |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
InChI Key |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
synonyms |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



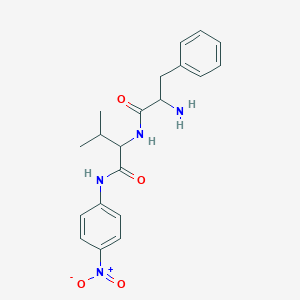

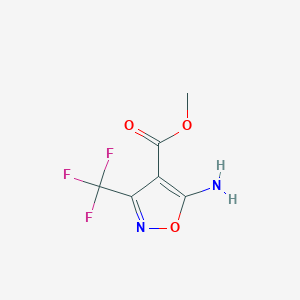
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
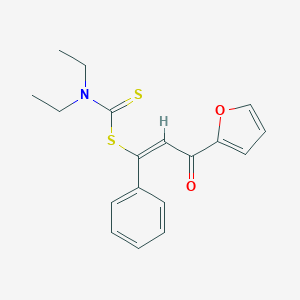

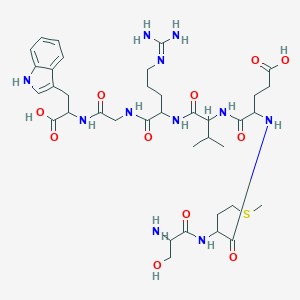
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
